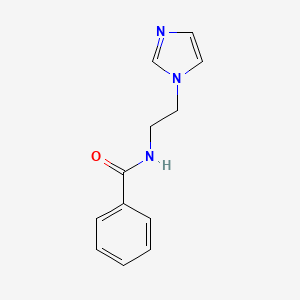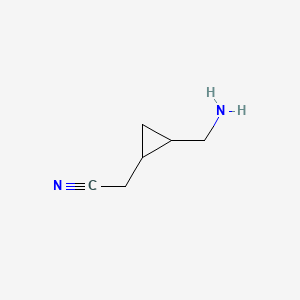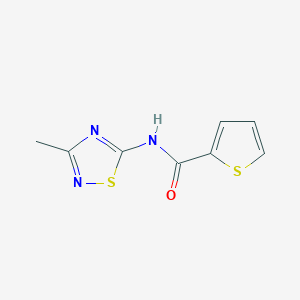
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that combines the structural features of thiophene and thiadiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has shown promise in various biological assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the materials science field, the compound’s unique electronic properties are explored for applications in organic electronics and as a component in conductive polymers .
Mechanism of Action
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide depends on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. For anticancer activity, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
1,3,4-thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Widely used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its combined structural features of thiophene and thiadiazole, which may confer unique electronic properties and biological activities not observed in compounds containing only one of these moieties .
Properties
Molecular Formula |
C8H7N3OS2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c1-5-9-8(14-11-5)10-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
OKQYABIZUYOZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


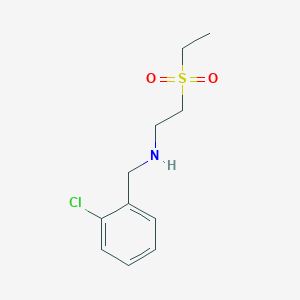

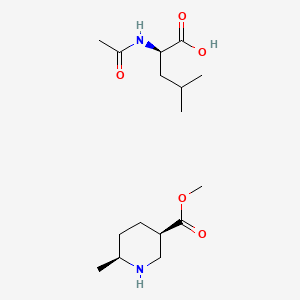
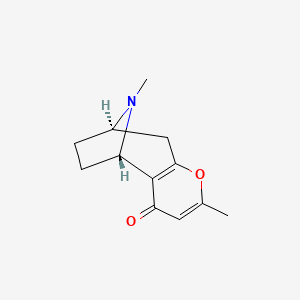
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

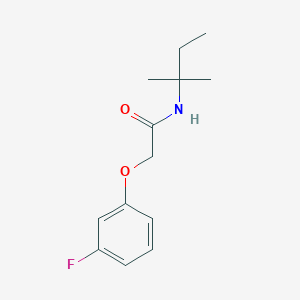
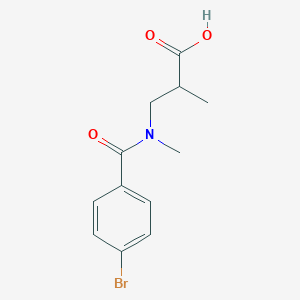
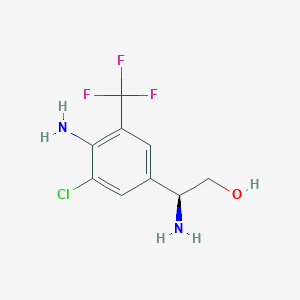
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
